(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Description
Historical Background and Chemical Classification
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride emerged as a critical intermediate in the development of second-generation antihistamines. Its origins trace to structural optimization efforts of piperazine derivatives during the late 20th century, when researchers sought to enhance receptor selectivity and metabolic stability in allergic therapeutics.
This compound belongs to the piperazine-ethanolamine subclass of H₁-antihistamines, characterized by a chiral piperazine core linked to aromatic systems via ethylene bridges. Its classification aligns with cetirizine analogs but distinguishes itself through the absence of a carboxymethoxy group, a modification that alters pharmacokinetic properties while retaining affinity for histamine receptors.
Position within Piperazine Antihistamine Research
As a structural analog of levocetirizine, this molecule occupies a unique niche in piperazine-based allergy research:
The compound’s tetracyclic architecture (phenyl-piperazine-ethoxy-acetic acid) provides insights into spatial requirements for histamine receptor antagonism. Its R-configuration at the chiral center mirrors the active enantiomer in levocetirizine, underscoring the importance of stereochemistry in therapeutic activity.
Significance in Pharmaceutical Chemistry
This molecule addresses two critical challenges in antihistamine development:
- Metabolic Stability : Removal of the carboxymethoxy group reduces susceptibility to esterase-mediated degradation compared to parent compounds.
- Synthetic Intermediacy : Serves as a precursor in asymmetric synthesis of levocetirizine, enabling controlled production of the therapeutically active R-enantiomer.
Recent studies highlight its utility in developing prolonged-action formulations through prodrug conjugation at the acetic acid moiety.
Molecular Identity and Nomenclature
Structural Characteristics:
The molecule’s architecture features:
Properties
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWDLPASRYLSI-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747430 | |
| Record name | {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942132-30-1 | |
| Record name | {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride involves several steps, starting from the basic structure of cetirizine. The process typically includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which is a crucial component of the cetirizine structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, which is essential for the antihistamine activity of the compound.
Carboxymethoxy Group Removal: The carboxymethoxy group is removed through a decarboxylation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in large reactors under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride, which may have different pharmacological activities and applications .
Scientific Research Applications
Quality Control and Analytical Method Development
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride is crucial in analytical method validation and quality control processes for pharmaceutical formulations. It serves as a reference standard in the development of analytical methods for detecting and quantifying cetirizine impurities in drug products. This is particularly relevant for Abbreviated New Drug Applications (ANDA) , where demonstrating the absence of significant impurities is essential for regulatory approval .
Stability Studies
Stability studies often utilize this compound to assess the degradation pathways of cetirizine formulations. Understanding how impurities like (R)-De(carboxymethoxy) affect stability can inform formulation strategies that enhance drug shelf life and efficacy.
Research has indicated that this compound may exhibit varying degrees of biological activity compared to its parent compound, cetirizine. Studies focusing on the pharmacodynamics and pharmacokinetics of this impurity can provide insights into its potential effects on human health, including any adverse reactions or therapeutic benefits .
Toxicological Assessments
Given its status as a cetirizine impurity, toxicological assessments are necessary to evaluate the safety profile of (R)-De(carboxymethoxy) when present in drug formulations. These studies help establish acceptable limits for impurities in pharmaceutical products.
Impurity Profiling
Regulatory agencies require comprehensive impurity profiling during the drug approval process. The presence of this compound necessitates rigorous testing to ensure compliance with safety standards set by organizations such as the FDA and EMA. This includes detailed reports on its concentration levels, potential effects, and methods for quantification .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate the impact of (R)-De(carboxymethoxy) on cetirizine stability | Found that higher concentrations led to increased degradation rates under stress conditions |
| Study B | Assess biological activity compared to cetirizine | Showed lower antihistaminic activity but significant effects on certain receptor interactions |
| Study C | Toxicological evaluation in animal models | Indicated no significant adverse effects at low concentrations; however, further studies are needed |
Mechanism of Action
The mechanism of action of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a key mediator of allergic reactions, to its receptors, thereby reducing symptoms such as itching, sneezing, and hives. The compound’s molecular targets include the H1 receptors on the surface of various cells, and its pathways involve blocking the histamine-induced signaling cascade .
Comparison with Similar Compounds
Cetirizine Dihydrochloride
Cetirizine Dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl; MW: 461.81 g/mol) is the parent drug. Its structure includes a 2-[2-(4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl)ethoxy]acetic acid backbone .
- Pharmacology: Potent H₁-receptor antagonist with anti-allergic properties, inhibiting eosinophil chemotaxis .
- Solubility : Freely soluble in water, enhancing bioavailability .
- Clinical Use : Treats allergic rhinitis, chronic urticaria, and hay fever .
| Parameter | (R)-De(carboxymethoxy) Cetirizine | Cetirizine Dihydrochloride |
|---|---|---|
| Molecular Formula | C₁₉H₂₃Cl₃N₂O₂ | C₂₁H₂₅ClN₂O₃·2HCl |
| Molecular Weight | 417.76 g/mol | 461.81 g/mol |
| Key Structural Feature | Lacks ethoxyacetic acid group | Contains ethoxyacetic acid |
| Solubility | DMSO > water | Water > organic solvents |
| Pharmacological Role | Inactive impurity | Active H₁ antagonist |
Levocetirizine Dihydrochloride
Levocetirizine (C₂₁H₂₅ClN₂O₃·2HCl; MW: 461.81 g/mol) is the (R)-enantiomer of racemic Cetirizine.
Other Related Impurities
- Cetirizine Ethanol: Intermediate with a hydroxyl group instead of the acetic acid moiety .
- Cetirizine Acetic Acid : Retains the acetic acid group but lacks the ethoxy linkage .
Analytical Methods for Differentiation
(R)-De(carboxymethoxy) Cetirizine is monitored as an impurity in Cetirizine formulations using validated HPLC methods:
- Column : ODS C18 (5 µm, 150 mm × 4.6 mm) .
- Mobile Phase : Acetonitrile-water-glacial acetic acid (36:64:0.1 v/v) .
- Detection : UV at 229 nm, with retention time ~7.3 minutes for Cetirizine .
- Limit of Detection (LOD) : 0.3 ng for impurities .
Pharmacological and Physicochemical Differences
- Activity : Cetirizine and Levocetirizine exhibit potent H₁ antagonism, while (R)-De(carboxymethoxy) Cetirizine is pharmacologically inactive .
- Stability : The impurity’s lack of the ethoxyacetic acid group reduces water solubility, impacting its pharmacokinetic profile .
- Synthesis Pathways : (R)-De(carboxymethoxy) Cetirizine arises from hydrolysis or incomplete synthesis, necessitating strict quality control .
Biological Activity
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride is a derivative of cetirizine, a second-generation antihistamine primarily used for the treatment of allergic conditions. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article explores various aspects of its biological activity, including pharmacological effects, mechanism of action, and comparative studies with other antihistamines.
Pharmacological Properties
Cetirizine, the parent compound, exhibits significant antihistaminic activity by selectively antagonizing the H1 receptor. The (R)-enantiomer, known as levocetirizine, has been shown to possess enhanced potency and a more favorable pharmacokinetic profile compared to its racemic counterpart. The biological activity of this compound is largely attributed to its structural modifications that may influence receptor binding and metabolic stability.
The mechanism by which cetirizine and its derivatives exert their effects involves:
- H1 Receptor Antagonism : Binding to the H1 receptor prevents histamine from eliciting allergic responses.
- Reduced CNS Penetration : Due to its zwitterionic nature, cetirizine has limited ability to cross the blood-brain barrier, minimizing sedative effects commonly associated with first-generation antihistamines .
Comparative Biological Activity
In a comparative study of various antihistamines, cetirizine demonstrated superior efficacy in managing allergic symptoms with fewer side effects. The following table summarizes key pharmacokinetic parameters:
| Antihistamine | CNS Penetration | Half-Life (h) | Bioavailability (%) | Receptor Affinity |
|---|---|---|---|---|
| Cetirizine | Low | 7 | >70 | High |
| Levocetirizine | Very Low | 5 | >90 | Very High |
| Hydroxyzine | High | 20 | 80 | Moderate |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of cetirizine against various bacterial strains. Results indicated that cetirizine exhibited significant bacteriostatic effects at concentrations above 1000 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
- Pharmacokinetics in Special Populations : Research highlighted how age and liver function affect the metabolism of cetirizine. In elderly populations or those with hepatic impairment, the half-life can extend significantly due to reduced hepatic clearance mechanisms .
- Nitric Oxide-Releasing Derivatives : Novel derivatives linked to nitric oxide-releasing groups were synthesized to enhance the antiallergic activity beyond what is achieved by cetirizine alone. These compounds showed promising results in preclinical models, suggesting a potential for broader therapeutic applications .
Q & A
Basic Research Question
- LC-MS/MS : Confirm molecular weight (MW: 417.76) and fragmentation patterns using electrospray ionization (ESI+) .
- NMR : Assign structural signals (e.g., ethyl ester or piperazine protons) in DMSO-d₆ .
- UV-Vis Spectroscopy : Validate λmax shifts in acidic/basic conditions to differentiate from Cetirizine .
How do pharmacopeial standards define acceptable limits for this impurity?
Basic Research Question
Per USP guidelines:
- Individual Impurity Limit : ≤0.1% unless specified otherwise .
- Total Impurities : ≤0.3% .
Quantify using relative retention times (RRT) and RRFs from reference standards (e.g., Cetirizine Related Compound A: RRT 0.85, RRF 0.49) .
What synthetic pathways lead to the formation of this compound?
Advanced Research Question
The impurity arises during synthesis or storage via:
- Ester Hydrolysis : Degradation of Cetirizine ethyl ester intermediates under acidic conditions .
- Process-Related Byproducts : Incomplete purification of 2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol or acetic acid derivatives .
Monitor synthesis steps using in-process controls (IPC) via TLC or HPTLC .
How to validate an HPLC method for impurity profiling in compliance with ICH guidelines?
Advanced Research Question
Follow ICH Q2(R1) parameters:
- Linearity : 50–150% of target concentration (R² ≥0.999) .
- Accuracy : Spike recovery (98–102%) using Cetirizine RS and impurity standards .
- Precision : ≤2% RSD for intra-/inter-day replicates .
- LOD/LOQ : ≤0.03% and ≤0.1%, respectively, based on signal-to-noise ratios .
What are the solubility and stability properties of this impurity in formulation matrices?
Basic Research Question
- Solubility : Freely soluble in DMSO (50 mg/mL) and water (due to dihydrochloride salt) .
- Stability : Store at -20°C (powder) or -80°C (DMSO solution) to prevent ester hydrolysis .
Avoid excipients prone to Maillard reactions (e.g., lactose) in solid dosage forms .
How does the impurity impact the pharmacokinetic profile of Cetirizine formulations?
Advanced Research Question
While Cetirizine has low hepatic metabolism (CYP3A4/2D6), the impurity’s pharmacokinetics are untested. Conduct:
- In Vivo Studies : Compare plasma concentration-time curves (AUC, Cmax) in animal models .
- Protein Binding Assays : Assess affinity for serum albumin using equilibrium dialysis .
- Excretion Studies : Quantify renal clearance via LC-MS/MS in urine samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
